Cas no 3184-71-2 (3-chloro-6-(propan-2-yloxy)pyridazine)

3-chloro-6-(propan-2-yloxy)pyridazine 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-6-isopropoxypyridazine
- 3-chloro-6-propan-2-yloxypyridazine
- Pyridazine, 3-chloro-6-(1-methylethoxy)-
- 3-Chlor-6-isopropoxy-pyridazin
- 3-chloro-6-isopropoxy-pyridazine
- 3-Isopropoxy-6-chlor-pyridazin
- 6-Isopropyloxy-3-chlor-pyridazin
- 3-chloro-6-(propan-2-yloxy)pyridazine
- EU-0042864
- MFCD00270293
- SCHEMBL1295778
- CS-0072763
- FT-0727851
- NSC-75066
- NSC75066
- MB01121
- DTXSID40291359
- 3184-71-2
- LS-07066
- HMS1371G15
- AKOS000164037
- AT23121
- ChemDiv2_000851
- SR-01000474872-1
- SR-01000474872
- NHMXJNVELORMBG-UHFFFAOYSA-N
- 3-(2-propoxy)-6-chloropyridazine
- F0918-1375
- DA-23743
- ALBB-022874
- STK293184
-
- MDL: MFCD00270293
- インチ: InChI=1S/C7H9ClN2O/c1-5(2)11-7-4-3-6(8)9-10-7/h3-5H,1-2H3
- InChIKey: NHMXJNVELORMBG-UHFFFAOYSA-N
- ほほえんだ: CC(C)OC1=NN=C(C=C1)Cl
計算された属性
- せいみつぶんしりょう: 172.04000
- どういたいしつりょう: 172.04
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 35A^2
じっけんとくせい
- 密度みつど: 1.188
- ふってん: 295.2°C at 760 mmHg
- フラッシュポイント: 132.3°C
- 屈折率: 1.507
- PSA: 35.01000
- LogP: 1.91720
3-chloro-6-(propan-2-yloxy)pyridazine セキュリティ情報
3-chloro-6-(propan-2-yloxy)pyridazine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-chloro-6-(propan-2-yloxy)pyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0918-1375-0.25g |
3-chloro-6-(propan-2-yloxy)pyridazine |
3184-71-2 | 95%+ | 0.25g |
$53.0 | 2023-09-07 | |
Life Chemicals | F0918-1375-10g |
3-chloro-6-(propan-2-yloxy)pyridazine |
3184-71-2 | 95%+ | 10g |
$755.0 | 2023-09-07 | |
abcr | AB220699-1 g |
3-Chloro-6-isopropoxypyridazine; 95% |
3184-71-2 | 1 g |
€179.70 | 2023-07-20 | ||
Chemenu | CM305844-5g |
3-Chloro-6-isopropoxypyridazine |
3184-71-2 | 95% | 5g |
$249 | 2023-03-07 | |
Matrix Scientific | 027511-500mg |
3-Chloro-6-isopropoxypyridazine |
3184-71-2 | 500mg |
$252.00 | 2023-09-09 | ||
Ambeed | A618306-1g |
3-Chloro-6-isopropoxypyridazine |
3184-71-2 | 98% | 1g |
$27.0 | 2025-02-26 | |
Ambeed | A618306-100mg |
3-Chloro-6-isopropoxypyridazine |
3184-71-2 | 98% | 100mg |
$5.0 | 2025-02-26 | |
Ambeed | A618306-250mg |
3-Chloro-6-isopropoxypyridazine |
3184-71-2 | 98% | 250mg |
$7.0 | 2025-02-26 | |
A2B Chem LLC | AF70441-100mg |
3-Chloro-6-isopropoxypyridazine |
3184-71-2 | 98% | 100mg |
$4.00 | 2024-04-20 | |
Aaron | AR00C905-250mg |
3-Chloro-6-isopropoxypyridazine |
3184-71-2 | 98% | 250mg |
$5.00 | 2025-01-24 |
3-chloro-6-(propan-2-yloxy)pyridazine 関連文献
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
3-chloro-6-(propan-2-yloxy)pyridazineに関する追加情報
Professional Introduction to 3-chloro-6-(propan-2-yloxy)pyridazine (CAS No. 3184-71-2)
3-chloro-6-(propan-2-yloxy)pyridazine, a compound with the chemical identifier CAS No. 3184-71-2, is a significant molecule in the realm of chemical and pharmaceutical research. This heterocyclic compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both chloro and alkoxy functional groups on a pyridazine backbone makes it a versatile scaffold for further chemical modifications and biological evaluations.
The compound's structure, characterized by a six-membered ring containing two nitrogen atoms, positions it as a valuable intermediate in the synthesis of more complex molecules. The chloro substituent at the 3-position and the propan-2-yloxy group at the 6-position introduce reactivity that can be exploited for various synthetic pathways. This dual functionality allows for selective modifications, making it a preferred choice for researchers aiming to develop novel pharmacophores.
In recent years, there has been a surge in interest regarding pyridazine derivatives due to their demonstrated efficacy in various biological assays. The pyridazine core is known to exhibit pharmacological activity across multiple therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The specific substitution pattern in 3-chloro-6-(propan-2-yloxy)pyridazine enhances its potential as a lead compound or intermediate in drug discovery campaigns.
One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. Researchers have been exploring pyridazine derivatives as inhibitors due to their ability to bind to the ATP-binding site of kinases effectively. The chloro and propan-2-yloxy substituents in 3-chloro-6-(propan-2-yloxy)pyridazine contribute to its binding affinity by forming critical interactions with the target enzyme.
Moreover, the compound has shown promise in preclinical studies as a precursor for more sophisticated derivatives. By leveraging computational chemistry techniques, researchers can predict and optimize the biological activity of molecules like 3-chloro-6-(propan-2-yloxy)pyridazine. These studies often involve molecular docking simulations to identify potential binding modes with biological targets, thereby accelerating the drug discovery process.
The synthesis of 3-chloro-6-(propan-2-yloxy)pyridazine involves multi-step organic reactions that highlight the compound's synthetic utility. The chlorination step at the 3-position followed by nucleophilic substitution with propan-2-yloxy introduces the desired functional groups. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity, ensuring that researchers have access to high-quality material for their studies.
In addition to its pharmaceutical applications, this compound has found utility in agrochemical research. Pyridazine derivatives are known to possess herbicidal and pesticidal properties, making them valuable in crop protection strategies. The structural features of 3-chloro-6-(propan-2-yloxy)pyridazine contribute to its efficacy by interfering with essential metabolic pathways in pests and weeds.
The safety profile of 3-chloro-6-(propan-2-yloxy)pyridazine is another critical consideration in its application. While comprehensive toxicological data is still being gathered, preliminary studies suggest that the compound exhibits moderate solubility in organic solvents and moderate bioavailability when tested in vitro. These properties make it suitable for further investigation under controlled laboratory conditions.
The future directions for research on 3-chloro-6-(propan-2-yloxy)pyridazine are multifaceted. One area of focus is the exploration of its derivatives to enhance potency and selectivity for specific biological targets. By modifying the substitution pattern or introducing additional functional groups, researchers aim to develop molecules with improved pharmacokinetic profiles.
Another exciting avenue is the investigation of this compound's role in combination therapies. Many diseases require a multi-target approach for effective treatment, and pyridazine derivatives offer a versatile platform for such strategies. By combining 3-chloro-6-(propan-2-yloxy)pyridazine with other compounds that target different pathways, researchers may uncover synergistic effects that enhance therapeutic outcomes.
In conclusion, 3-chloro-6-(propan-2-yloxy)pyridazine (CAS No. 3184-71-2) is a promising compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features, coupled with its reactivity and biological activity, make it an invaluable tool for drug discovery efforts. As research continues to uncover new applications and synthetic strategies for this molecule, its importance in advancing scientific knowledge is likely to grow.
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